(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid
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Overview
Description
(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring, which is further substituted with a methyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or boronate ester . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of (2-Methyl-1-oxoisoquinolin-6-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Secondary alcohols.
Substitution: New organoboron compounds with varied functional groups.
Scientific Research Applications
(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyl-1-oxoisoquinolin-6-yl)boronic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Protein Interactions: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein function and stability.
Cell Signaling: By modulating enzyme activity and protein interactions, the compound can influence cell signaling pathways and cellular responses.
Comparison with Similar Compounds
(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid can be compared with other boronic acids and isoquinoline derivatives:
Similar Compounds: Phenylboronic acid, 2-isoquinolineboronic acid, and 6-methyl-1-oxoisoquinoline.
Properties
Molecular Formula |
C10H10BNO3 |
---|---|
Molecular Weight |
203.00 g/mol |
IUPAC Name |
(2-methyl-1-oxoisoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-12-5-4-7-6-8(11(14)15)2-3-9(7)10(12)13/h2-6,14-15H,1H3 |
InChI Key |
FCEZJUSNCLFFIY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)N(C=C2)C)(O)O |
Origin of Product |
United States |
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